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Introduction

2-Bromo-3-methylpyridine, a halogenated pyridine derivative, serves as a pivotal building
block in modern organic synthesis. Its unique structural arrangement, featuring a bromine atom
at the 2-position and a methyl group at the 3-position of the pyridine ring, imparts a valuable
combination of reactivity and selectivity. This makes it an indispensable intermediate in the
synthesis of a diverse array of complex molecules, particularly in the fields of medicinal
chemistry and agrochemicals. This technical guide provides an in-depth overview of the
potential research areas for 2-Bromo-3-methylpyridine, focusing on its synthesis, key
reactions, and applications in the development of novel therapeutic agents and crop protection
agents.

Physicochemical Properties and Synthesis

2-Bromo-3-methylpyridine is a colorless to pale yellow liquid with a boiling point ranging from
216-221 °C.[1] Key physicochemical data are summarized in the table below.
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Property Value Reference
Molecular Formula CeHeBrN [1]
Molecular Weight 172.02 g/mol [1]
Boiling Point 216-221 °C [1]
Density 1.54-1.55 g/mL [1]
CAS Number 3430-17-9 [1]

The synthesis of 2-Bromo-3-methylpyridine can be achieved through various routes, often
starting from commercially available pyridine derivatives. One common method involves the
diazotization of 2-amino-3-methylpyridine followed by a Sandmeyer-type reaction with a
bromide source. Another approach involves the direct bromination of 3-methylpyridine, though
this can sometimes lead to mixtures of isomers requiring careful purification. A patented
method describes the preparation from 2-methyl-3-aminopyridine via diazotization in the
presence of hydrobromic acid and bromine, followed by the addition of sodium nitrite.[1]

Core Research Area: Palladium-Catalyzed Cross-
Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly amenable to a variety of
palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a
synthetic intermediate, allowing for the facile formation of carbon-carbon and carbon-nitrogen
bonds. The primary areas of research involving 2-Bromo-3-methylpyridine revolve around the
Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an
organohalide with an organoboron compound in the presence of a palladium catalyst and a
base. 2-Bromo-3-methylpyridine readily participates in this reaction with a wide range of aryl
and heteroaryl boronic acids and esters, providing access to a diverse library of 2-substituted-
3-methylpyridine derivatives. These structures are prevalent in many biologically active
molecules.
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Table of Representative Suzuki-Miyaura Coupling Reactions:

Boronic
_ . Referenc
Acid/Este  Catalyst Base Solvent Temp (°C) Yield (%)
r
Phenylboro Toluene/H2 Adapted
] ] Pd(PPhs)a4 K2COs 100 85-95
nic acid (0] from[2]
4-
Methoxyph  Pd(dppf)Cl Adapted
yp- (dppf) Cs2C0s Dioxane 20 92 P
enylboronic 2 from[3]
acid
Pyrimidine-
] Pdz(dba)s / Adapted
5-boronic KsPOa Toluene 110 88
) SPhos from[4]
acid
1-Methyl-
1H-
pyrazole-4-
_ Pd(OAc)2 / Adapted
boronic K3POa 2-Butanol 100 95
) XPhos from[3]
acid
pinacol
ester

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing 2-Bromo-3-methylpyridine (1.0 mmol) and the desired boronic
acid or ester (1.2 mmol) is added a palladium catalyst (e.g., Pd(PPhs)4, 0.05 mmol) and a base
(e.g., K2COs, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon
or nitrogen). A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then added. The
reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the
starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction
is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed
with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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